(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide
Description
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide is a heterocyclic compound featuring:
- A benzo[d]thiazole core substituted with a methyl group at position 2.
- A thioacetamide bridge (-S-C(=O)-N-), linking the benzo[d]thiazole to a 2-oxoethyl moiety.
- A 4-phenylthiazol-2-yl substituent attached via an amino group.
- A stereospecific Z-configuration at the imine bond, influencing molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
2-[2-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S3/c1-25-16-9-5-6-10-17(16)30-21(25)24-19(27)13-28-12-18(26)23-20-22-15(11-29-20)14-7-3-2-4-8-14/h2-11H,12-13H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDOVOGNAYDXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a thioacetamide group, which is known for its diverse biological properties. Its molecular formula is , with a molecular weight of approximately 346.4 g/mol. The structural components are crucial for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of 3-methylbenzo[d]thiazole derivatives with various thioacetamide precursors. The synthetic pathway is essential for optimizing yield and purity, and it often includes the use of reagents such as thioglycolic acid or ethyl cyanoacetate to facilitate cyclization and functionalization.
Antitumor Activity
Research indicates that compounds derived from benzothiazole exhibit significant antitumor properties. For instance, the compound was evaluated against various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). Results demonstrated that certain derivatives significantly inhibited cell proliferation, induced apoptosis, and arrested the cell cycle at specific concentrations (1, 2, and 4 μM) .
Table 1: Antitumor Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Induces apoptosis |
| Compound B7 | A549 | 1.8 | Cell cycle arrest |
| Compound B7 | H1299 | 1.6 | Inhibits migration |
Antimicrobial Activity
In addition to antitumor effects, the compound has shown promising antimicrobial activity against various pathogens. For example, it exhibited a minimum inhibitory concentration (MIC) of 0.17 mg/mL against E. coli and demonstrated effectiveness against Staphylococcus aureus . The structure–activity relationship (SAR) studies suggest that specific substituents on the thiazole ring enhance antibacterial efficacy.
Table 2: Antimicrobial Activity
| Pathogen | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.17 | 0.23 |
| Bacillus cereus | 0.23 | 0.47 |
| Salmonella Typhimurium | 0.23 | 0.47 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzothiazole structure can significantly influence biological activity. For example:
- The presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxicity.
- Substituents such as methoxy or nitro groups at strategic locations improve both antitumor and antimicrobial activities.
Case Studies
Several studies have highlighted the compound's potential in therapeutic applications:
- Anticancer Studies : A study focusing on benzothiazole derivatives reported that modifications led to enhanced selectivity against cancer cell lines while minimizing toxicity to normal cells .
- Antimicrobial Studies : Another study demonstrated that certain thiazole derivatives exhibited broad-spectrum antimicrobial activity, making them candidates for further development as antibiotic agents .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds containing benzo[d]thiazole derivatives exhibit significant anticancer properties. These compounds can inhibit tumor growth and promote apoptosis in various cancer cell lines.
- A study demonstrated that similar thiazole derivatives showed promising results against breast cancer cells, suggesting that (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide could be further investigated for its efficacy in cancer treatment .
-
Antimicrobial Properties :
- The compound has shown potential antimicrobial activity against various pathogens. The presence of the thiazole ring enhances its ability to disrupt microbial cell membranes.
- In vitro studies have reported that similar compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of a structurally similar compound (Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-(4-fluorophenyl)piperazine)acetamide, which demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The study concluded that modifications to the benzo[d]thiazole structure could enhance potency against resistant cancer types .
Case Study 2: Antimicrobial Activity
In another study, derivatives of benzo[d]thiazole were tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzo[d]thiazole, Thioacetamide | Anticancer, Antimicrobial |
| (Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-(4-fluorophenyl)piperazine)acetamide | Benzo[d]thiazole, Piperazine | Anticancer |
| 6-Methylbenzo[d]thiazole | Benzo[d]thiazole | Antibacterial |
Table 2: Antimicrobial Efficacy Data
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 15 | (Z)-N-(3-methylbenzo[d]thiazol...) |
| Escherichia coli | 20 | (Z)-N-(3-methylbenzo[d]thiazol...) |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Core Modifications
The target compound shares functional groups with several classes of heterocycles (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison
- Thiazolidinone Derivatives (): The methoxybenzylidene-thiazolidinone scaffold differs from the target’s benzo[d]thiazole core but shares a thioacetamide linkage. The 5Z-configuration in these analogs suggests similar stereoelectronic effects on bioactivity .
- Quinazolinone Thioacetamides (): These compounds exhibit high synthetic yields (68–91%) and elevated melting points (170–315°C), attributed to strong intermolecular hydrogen bonding from sulfamoyl groups. The target compound’s 4-phenylthiazol group may enhance lipophilicity compared to sulfamoyl’s polarity .
- Benzothiazol Acetamides (): The 1,2-benzothiazole-trioxide core with a hydroxyphenyl group contrasts with the target’s unoxidized benzo[d]thiazole. The hydroxyl group in facilitates hydrogen bonding, whereas the target’s phenylthiazol may prioritize π-π stacking .
Pharmacological Implications
- Quinazolinones (): Known for kinase inhibition and anticancer activity, these compounds’ sulfamoyl groups enhance solubility and target affinity. The target’s phenylthiazol moiety may instead favor membrane penetration .
- Thiazolidinones (): Often associated with antimicrobial and anti-inflammatory properties, their activity is modulated by substituents like methoxybenzylidene. The target’s benzo[d]thiazole core could offer distinct electronic profiles for receptor binding .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : The compound's synthesis likely involves multi-step reactions, including nucleophilic substitution, cyclization, and amide coupling. Key steps include:
- Thioacetamide formation : Reacting thiol-containing intermediates (e.g., 2-mercapto-4-phenylthiazole) with chloroacetamide derivatives under anhydrous conditions (dry acetone) with a base like K₂CO₃ .
- Imine formation : Condensation of 3-methylbenzo[d]thiazol-2(3H)-one with an amine-containing intermediate under reflux in ethanol, monitored by TLC for completion .
- Yield optimization : Low yields (e.g., 45–58% in similar syntheses) can be addressed by:
- Using excess reagents (1.1–1.2 equivalents) to drive reactions to completion.
- Recrystallization from ethanol or ethyl acetate/hexane mixtures to improve purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Key techniques :
- ¹H/¹³C NMR : Assign signals for thiazole protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and carbonyl carbons (δ 165–175 ppm). Discrepancies in splitting patterns may indicate stereochemical variations (e.g., Z/E isomerism) .
- IR spectroscopy : Confirm C=O (1650–1750 cm⁻¹), C=N (1600–1650 cm⁻¹), and S-H (2550–2600 cm⁻¹, if present) stretches .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
Q. How can the Z-configuration of the imine group be experimentally verified?
- Methods :
- X-ray crystallography : Provides definitive proof of stereochemistry, as seen in structurally analogous thiazole derivatives .
- NOESY NMR : Detect spatial proximity between the imine proton and adjacent substituents (e.g., methyl groups on the benzothiazole ring) .
Q. What purification strategies are effective for this compound?
- Approaches :
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate polar byproducts .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (melting points: 210–280°C in similar compounds) .
Q. Which solvents and catalysts are most compatible with its synthesis?
- Solvents : Dry acetone, DMF, or ethanol for nucleophilic substitutions; pyridine for acylation reactions .
- Catalysts : Anhydrous K₂CO₃ for thioether formation; LiCl or triethylamine for imine condensations .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Case study : If NMR suggests a planar structure but X-ray reveals steric hindrance, use computational methods (DFT) to model preferred conformations. Cross-validate with variable-temperature NMR to assess dynamic effects .
Q. What reaction mechanisms govern the formation of the thiazole and benzothiazole rings?
- Mechanistic insights :
- Thiazole cyclization : Likely proceeds via a Hantzsch synthesis, where α-haloketones react with thioureas or thioamides .
- Benzothiazole formation : Oxidative cyclization of 2-aminothiophenol derivatives with carbonyl compounds, catalyzed by iodine or Cu(II) .
Q. How to design molecular docking studies to predict biological activity?
- Protocol :
- Target selection : Prioritize enzymes like tyrosine kinases or bacterial DNA gyrase, given the compound's thiazole and acetamide motifs .
- Docking software : Use AutoDock Vina or Schrödinger Suite. Generate poses based on X-ray or NMR-derived geometries (e.g., thiazole rings often bind to hydrophobic pockets) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What structural modifications enhance cytotoxic or antimicrobial activity?
- SAR findings :
- Electron-withdrawing groups : Nitro or chloro substituents on the phenyl ring improve antimicrobial activity by enhancing membrane penetration .
- Methyl groups : At the 3-position of the benzothiazole ring increase metabolic stability but may reduce solubility .
Q. How to address low reproducibility in synthetic protocols?
- Troubleshooting :
- Moisture sensitivity : Use Schlenk lines for moisture-sensitive steps (e.g., thioamide formation) .
- Byproduct analysis : LC-MS to identify side products (e.g., over-oxidized thiols or dimerized intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
